

Introduction: A Cornerstone Chiral Building Block in Modern Drug Discovery

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Compound of Interest

Compound Name: (R)-3-Aminopiperidin-2-one hydrochloride

Cat. No.: B1443240

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(R)-3-Aminopiperidin-2-one hydrochloride has emerged as a molecule of significant interest for researchers, scientists, and drug development professionals. Its rigid, chiral scaffold makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. Most notably, this compound serves as a critical building block for Dipeptidyl Peptidase IV (DPP-IV) inhibitors, a class of oral hypoglycemic agents used in the treatment of type 2 diabetes.^[1] Its utility also extends to the development of other advanced therapeutics, including novel calcitonin gene-related peptide (CGRP) receptor antagonists for migraine treatment.^[2]

This guide provides a comprehensive overview of the core chemical properties, synthesis, and analytical characterization of **(R)-3-Aminopiperidin-2-one hydrochloride**. The content is structured to deliver not just data, but field-proven insights into its handling and application, grounded in authoritative scientific sources.

Chemical Identity and Structural Elucidation

The foundational step in utilizing any chemical reagent is a precise understanding of its identity and structure. **(R)-3-Aminopiperidin-2-one hydrochloride** is a chiral heterocyclic compound containing a six-membered lactam (a cyclic amide) ring. The "(R)" designation specifies the stereochemistry at the chiral center, C3, which bears the primary amino group. The hydrochloride salt form enhances the compound's stability and aqueous solubility.

Property	Value	Source(s)
Chemical Name	(R)-3-Aminopiperidin-2-one hydrochloride	[3]
Synonyms	(3R)-3-amino-2-piperidinone hydrochloride	[4]
CAS Number	406216-02-2	[5]
Molecular Formula	C ₅ H ₁₁ ClN ₂ O	[5]
Molecular Weight	150.61 g/mol	[5]
Canonical SMILES	C1C--INVALID-LINK--N.Cl	[6]
InChIKey	YCCMTCQQDULIFE-GSVOUGTGSA-N	[7]

Physicochemical Properties: A Data-Driven Overview

Understanding the physical properties of a compound is paramount for its effective use in experimental design, from reaction setup to purification and formulation. While some specific experimental values for this exact compound are not widely reported in peer-reviewed literature, we can compile known data and provide expert-informed expectations.

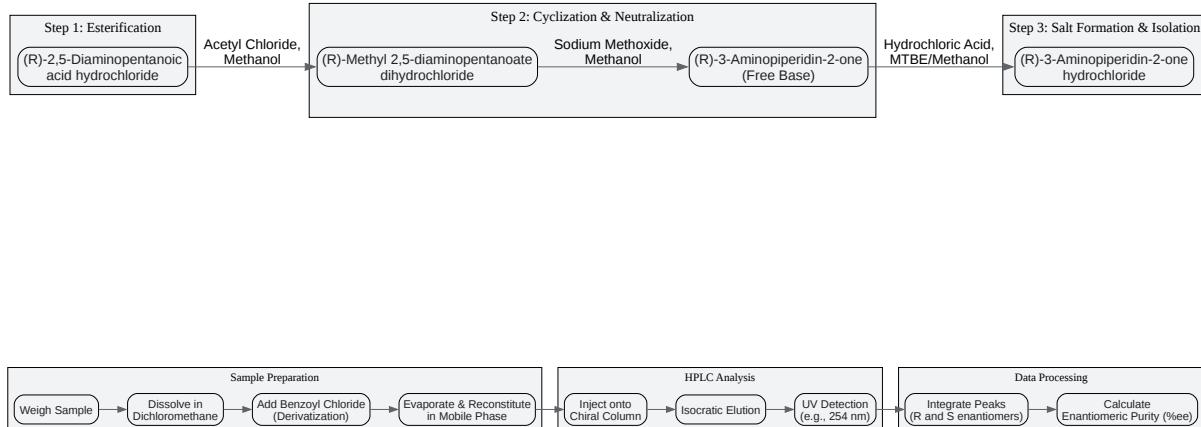
Property	Value / Observation	Source(s) / Notes
Appearance	White to off-white solid powder.	
Melting Point	Not definitively reported.	Data for the closely related (R)-3-Aminopiperidine dihydrochloride is 190-195 °C. [8]
Solubility	No quantitative data available.	As a hydrochloride salt, it is expected to be soluble in polar protic solvents (e.g., water, methanol, ethanol) and DMSO. Its solubility in less polar organic solvents like dichloromethane and ethyl acetate is likely limited. The related 3-aminopiperidine-2,6-dione hydrochloride is reported as soluble in DMSO, chloroform, and dichloromethane.[1]
Hygroscopicity	Material is known to be hygroscopic.	[8]
Storage	Store in a cool, dry, well-sealed container under an inert atmosphere.	[6]

Synthesis and Reaction Mechanism

The synthesis of **(R)-3-Aminopiperidin-2-one hydrochloride** is a critical process for ensuring high enantiomeric purity. A common and scalable method, detailed in patent literature, involves the cyclization of a chiral amino acid derivative.[9]

The causality behind this experimental design is rooted in stereochemical control. By starting with a readily available chiral precursor like (R)-2,5-diaminopentanoic acid hydrochloride (a derivative of D-ornithine), the desired stereochemistry is preserved throughout the synthesis.

Workflow for Synthesis



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